molecular formula C12H8ClNO4S B14098587 Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate

Cat. No.: B14098587
M. Wt: 297.71 g/mol
InChI Key: NHCQXGMKPONWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a synthetic organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then esterified using methyl chloroformate to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a thiazolidine ring with a chlorobenzylidene group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H8ClNO4S

Molecular Weight

297.71 g/mol

IUPAC Name

methyl 5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3

InChI Key

NHCQXGMKPONWTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.